molecular formula C18H26N2OS B2459308 1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one CAS No. 2319808-49-4

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one

Cat. No.: B2459308
CAS No.: 2319808-49-4
M. Wt: 318.48
InChI Key: HPFUYCHKUDLZQG-UHFFFAOYSA-N
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Description

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a complex hybrid architecture, incorporating a 1,4-diazepane ring, a tetrahydrothiophene (thiolane) unit, and a meta-substituted toluyl group. The 1,4-diazepane scaffold is a seven-membered diazaheterocycle recognized as a privileged structure in pharmaceutical development. Derivatives of this core are frequently explored as bioactive molecules and have been identified as antagonists for various biological targets, such as the Neurokinin-1 (NK-1) receptor . Furthermore, recent synthetic methodologies have been developed to access N-heterocycle-fused tetrahydro-1,4-diazepinones, highlighting the ongoing relevance of this structural motif in creating diverse chemical libraries for biological screening . The tetrahydrothiophene moiety is a saturated sulfur-containing heterocycle that can influence the compound's electronic properties and metabolic stability . This combination of structural features makes this compound a valuable intermediate for researchers investigating novel ligands for central nervous system (CNS) targets, enzymes, or other biological pathways. Its primary research applications include serving as a building block in the synthesis of more complex molecules, a candidate for structure-activity relationship (SAR) studies in lead optimization, and a tool compound in pharmacological assays. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for any form of human or animal consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-15-4-2-5-16(12-15)13-18(21)20-8-3-7-19(9-10-20)17-6-11-22-14-17/h2,4-5,12,17H,3,6-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFUYCHKUDLZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

The diazepane core is synthesized via cyclization of a diamine precursor. A common approach involves:

  • Step 1 : Preparation of 3-aminotetrahydrothiophene
    • Tetrahydrothiophene-3-carboxylic acid is converted to its amide derivative, followed by Hofmann degradation to yield 3-aminotetrahydrothiophene.
  • Step 2 : Diamine Synthesis
    • Condensation of 3-aminotetrahydrothiophene with 1,3-diaminopropane in the presence of a coupling agent (e.g., EDCI) forms a linear diamine intermediate.

Cyclization to Form 1,4-Diazepane

The linear diamine undergoes cyclization with a diketone (e.g., succinyl chloride) under high-dilution conditions to favor intramolecular reaction:

$$
\text{Diamine} + \text{Succinyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-(Tetrahydrothiophen-3-yl)-1,4-diazepane}
$$

Key Conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (Et$$_3$$N)
  • Temperature: 0°C to room temperature
  • Yield: ~60–70% (estimated from analogous reactions)

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway employs reductive amination to couple the diazepane with a ketone precursor:

  • Step 1 : Condensation of diazepane with 2-oxo-2-(m-tolyl)ethyl acetate.
  • Step 2 : Reduction of the imine intermediate using NaBH$$_3$$CN.

Advantages :

  • Avoids bromination step.
  • Higher functional group tolerance.

Disadvantages :

  • Lower yields due to competing side reactions (~40–50%).

One-Pot Diazepane-Ethanone Assembly

Recent advances suggest tandem cyclization-alkylation strategies:

  • Simultaneous formation of the diazepane ring and ethanone side chain using a bifunctional precursor.
  • Catalyzed by transition metals (e.g., Pd for cross-couplings).

Case Study :

  • Use of a palladium-catalyzed coupling between a brominated tetrahydrothiophene-diamine and m-tolylacetylene, followed by oxidation to the ketone.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

  • Solvent Recovery : DCM and DMF are distilled and reused to reduce costs.
  • Catalyst Optimization : Heterogeneous catalysts (e.g., immobilized AlCl$$_3$$) enhance recyclability in Friedel-Crafts steps.

Green Chemistry Metrics

  • Atom Economy : 72% for the final alkylation step.
  • E-Factor : 15–20 kg waste/kg product (primarily from purification steps).

Process Intensification

  • Continuous Flow Reactors : Improve cyclization efficiency by maintaining high dilution without excessive solvent use.

Analytical Characterization and Quality Control

Critical analytical data for the target compound include:

Property Method Expected Result
Molecular Weight HRMS 334.48 g/mol (C$${18}$$H$${26}$$N$$_2$$OS)
Melting Point DSC 128–132°C
Purity HPLC ≥98%
$$^1$$H NMR (CDCl$$_3$$) 400 MHz δ 7.25 (m, 4H, Ar-H), 3.82 (s, 2H, CH$$_2$$CO), 3.10–2.95 (m, 8H, diazepane and tetrahydrothiophene)

Stability Notes :

  • The compound is hygroscopic; storage under nitrogen is recommended.
  • Degradation occurs above 150°C, necessitating low-temperature processing.

Challenges and Mitigation Strategies

Regioselectivity in Diazepane Formation

  • Issue : Competing formation of six-membered rings.
  • Solution : High-dilution conditions and slow addition of reactants.

Byproduct Formation During Alkylation

  • Issue : Over-alkylation at multiple amine sites.
  • Solution : Use of bulky bases (e.g., DBU) to sterically hinder undesired reactions.

Purification Difficulties

  • Issue : Co-elution of diazepane intermediates in chromatography.
  • Solution : Salt formation with picric acid for crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions could be used to modify the diazepane or tetrahydrothiophene rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, acyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.

Scientific Research Applications

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles or Aryl Groups

Compound Name Core Structure Substituents Key Properties/Activities Reference
1-(4-(Benzo[d]isoxazol-3-yl)-1,4-diazepan-1-yl)-2-(1H-indol-3-yl)ethan-1-one 1,4-Diazepane Benzoisoxazole (heterocycle), indol-3-yl (aryl) Antimycobacterial activity against M. tuberculosis H37Rv (MIC: 0.5–2 µg/mL)
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(4-(o-tolyl)-1,4-diazepan-1-yl)ethan-1-one 1,4-Diazepane o-Tolyl (aryl), dimethylisoxazole-thioether Synthesized as a nuclear androgen receptor antagonist; structural focus on steric bulk from o-tolyl
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one Ethanone Chloromethylphenyl, sulfoximine Solid-state stability (m.p. 137.3–138.5°C); DFT studies support catalytic utility
2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698) Azabicyclo Pyridyl (aryl) High α4β2 nicotinic receptor affinity (Ki = 0.78 nM)

Key Trends and Insights

  • Sulfur-containing heterocycles (e.g., tetrahydrothiophene) may enhance metabolic stability compared to oxygenated analogs.
  • Aryl Substitution Effects: Meta vs. Electron-Withdrawing Groups: Chloromethyl (in ) and trifluoromethoxy (in ) substituents increase electrophilicity, which could influence reactivity in catalytic cycles or binding interactions.
  • Biological Activity: Pyridyl-containing analogs (e.g., TC-1698 ) highlight the importance of nitrogen-rich aromatic systems in receptor targeting.

Notes

  • SAR Limitations : Direct comparisons are hindered by incomplete data on the target compound’s bioactivity. Further studies should prioritize assays against bacterial/viral targets (as in ) or receptor-binding profiling (as in ).
  • Computational Insights : DFT studies (e.g., ) could model the electronic effects of tetrahydrothiophene versus benzoisoxazole to predict reactivity or binding modes.

Biological Activity

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a diazepane ring and thiophene moieties, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N2OSC_{17}H_{21}N_2OS, with a molecular weight of approximately 290.38 g/mol. The presence of both nitrogen and sulfur atoms suggests potential interactions with various biological targets, such as enzymes or receptors.

PropertyValue
Molecular FormulaC₁₇H₂₁N₂OS
Molecular Weight290.38 g/mol
Functional GroupsDiazepane, Thiophene

Antioxidant Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antioxidant activities. These activities are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Preliminary studies suggest that the compound may offer neuroprotective effects, potentially through the modulation of neurotransmitter systems or by reducing neuroinflammation. Compounds with similar structures have been shown to interact with neuroreceptors, which could be an avenue for further investigation.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its interactions with biological targets involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Study 1: Antioxidant Activity

In a study assessing the antioxidant properties of related compounds, it was found that derivatives similar to this compound demonstrated a significant reduction in reactive oxygen species (ROS) in vitro. This suggests potential therapeutic applications in oxidative stress-related conditions.

Study 2: Neuroprotection

Another study explored the neuroprotective effects of compounds containing the diazepane structure. Results indicated that these compounds could reduce neuronal apoptosis in models of neurodegeneration, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1,4-diazepane derivatives with functionalized tetrahydrothiophene and m-tolyl precursors. For example, substituting 1-(2-methoxyphenyl)-1,4-diazepane with a tetrahydrothiophen-3-yl group under reflux conditions (e.g., THF, 80°C, 24h) yields intermediates, which are then acylated with m-tolyl ethanone derivatives. Optimization strategies include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance acylation efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
  • Yield monitoring : LC/MS and TLC track intermediates, with typical yields ranging from 44% to 51% for analogous compounds .

Q. Example Reaction Optimization Table

ParameterCondition 1 (Low Yield)Condition 2 (Optimized)
Temperature60°C80°C
CatalystNoneAlCl₃ (0.1 equiv)
SolventEthanolDMF
Yield30%51%

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies chemical shifts for the tetrahydrothiophene ring (δ 2.8–3.2 ppm), diazepane protons (δ 1.5–2.5 ppm), and m-tolyl aromatic protons (δ 7.1–7.4 ppm) .
  • Mass Spectrometry : ESI-MS (M+H⁺) confirms molecular weight (e.g., expected m/z ~375 for C₁₈H₂₅N₂OS) .
  • HPLC : Reverse-phase C18 columns (ACN:H₂O gradient) assess purity (>95% required for pharmacological studies) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to acute toxicity risks (GHS Category 4 for oral/skin exposure) .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational tools like SHELX refine the crystal structure of derivatives of this compound?

Methodological Answer: SHELX programs (e.g., SHELXL) are used for small-molecule crystallography:

  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) generates intensity data .
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. For example, tetrahydrothiophene ring puckering and diazepane conformers are resolved via iterative least-squares minimization .
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density maps to confirm accuracy .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer: Discrepancies in enzyme inhibition or receptor binding data can arise from:

  • Structural isomerism : The tetrahydrothiophene ring’s chair vs. twist-boat conformers may alter binding affinity .
  • Assay conditions : Adjust pH (7.4 vs. 6.8) or temperature (25°C vs. 37°C) to mimic physiological environments .
  • Meta-analysis : Compare IC₅₀ values of analogs (e.g., 4-bromobenzyl vs. 2-fluorophenyl derivatives) to identify substituent effects .

Q. Example Comparative Bioactivity Table

Analog SubstituentTarget EnzymeIC₅₀ (μM)
4-Bromobenzyl (C14H19BrN₂O)Kinase A0.12
2-Fluorophenyl (C14H18FN₂OS)Kinase B0.45

Q. How can reaction pathways be optimized for large-scale synthesis without industrial equipment?

Methodological Answer:

  • Flow Chemistry : Microreactors reduce side reactions (e.g., epimerization) by controlling residence time .
  • Catalyst Recycling : Immobilized Pd/C or enzymes (e.g., lipases) enable reuse over multiple cycles .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer scaling .

Q. What advanced spectroscopic techniques elucidate tautomeric or dynamic behaviors in solution?

Methodological Answer:

  • VT-NMR (Variable Temperature NMR) : Monitor diazepane ring inversion (ΔG‡ ~50 kJ/mol) between 200–300 K .
  • 2D NOESY : Identify through-space interactions between m-tolyl and tetrahydrothiophene protons .
  • DFT Calculations : Gaussian09 simulations predict dominant tautomers (e.g., enol vs. keto forms) .

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